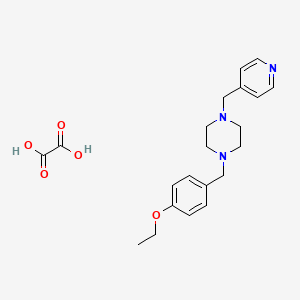![molecular formula C12H16O5 B3941252 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3941252.png)
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
Übersicht
Beschreibung
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione, also known as ATDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been studied extensively for its potential applications in various fields, including material science, organic chemistry, and biochemistry. In material science, 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic chemistry, 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been used as a reagent for the synthesis of various organic compounds. In biochemistry, 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions.
Wirkmechanismus
The mechanism of action of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form covalent adducts. 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been shown to react with various nucleophiles, including thiols, amines, and carboxylic acids.
Biochemical and Physiological Effects:
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has also been shown to modulate protein-protein interactions, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione in lab experiments is its high reactivity, which allows for efficient reactions with nucleophiles. Additionally, 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is relatively easy to synthesize and purify. However, one limitation of using 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione. One potential direction is the development of new synthetic routes to 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione and its derivatives, which could expand its potential applications. Another direction is the study of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione's interactions with specific enzymes and proteins, which could lead to the development of new therapeutics. Additionally, the study of 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione's toxicity and potential side effects could provide valuable information for its safe use in various applications.
Conclusion:
In conclusion, 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione could lead to the development of new materials, organic compounds, and therapeutics.
Eigenschaften
IUPAC Name |
3-acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)11(4)6-12(9(15)17-11)5-10(2,3)16-8(12)14/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFQIXHTZRUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2(CC(OC2=O)(C)C)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoate](/img/structure/B3941172.png)
![methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3941177.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941187.png)
![3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3941201.png)
![N~1~-(2,3-dihydro-1H-inden-5-yl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941209.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)

![1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941218.png)
![1-(4-ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3941222.png)

![N~1~-(3,4-difluorophenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941235.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B3941248.png)

![1-(4-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3941260.png)